Cyclopenta-1,3-diene;dichlorotungsten
Description
Structure
2D Structure
Properties
IUPAC Name |
cyclopenta-1,3-diene;dichlorotungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1H;2*1H;/q2*-5;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZLXYIBJJJQAH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[W]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl2W-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12184-26-8 | |
| Record name | NSC290075 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Synthetic Methodologies for Cyclopenta 1,3 Diene;dichlorotungsten and Its Derivatives
Precursor Synthesis and Reactant Selection for Tungsten-Halide Complexes
Tungsten hexachloride (WCl₆) is a volatile, dark violet-blue crystalline solid and serves as a readily available starting material for many tungsten compounds. wikipedia.org It is typically prepared by the direct chlorination of tungsten metal at high temperatures (around 600 °C) in a sealed system. wikipedia.org As a tungsten(VI) compound, its use in the synthesis of the target tungsten(IV) complex necessitates a concurrent reduction step.
Tungsten(IV) chloride (WCl₄), a black powder, is another key precursor. sigmaaldrich.com It can be synthesized via the reduction of WCl₆. One common method involves reduction with red phosphorus or tetrachloroethylene. wikipedia.org Using WCl₄ as a starting material simplifies the subsequent reaction, as the tungsten center is already in the desired +4 oxidation state, thus avoiding the need for an external reducing agent during the introduction of the cyclopentadienyl (B1206354) ligands.
The choice between WCl₆ and WCl₄ often depends on the desired reaction pathway, cost, and the availability of suitable reducing agents. While WCl₆ is often more commercially accessible, the WCl₄ route can offer a more direct and cleaner reaction. wikipedia.org
| Precursor | Chemical Formula | Oxidation State of W | Typical Synthesis | Key Characteristics |
| Tungsten Hexachloride | WCl₆ | +6 | Direct chlorination of W metal (W + 3Cl₂ → WCl₆) wikipedia.org | Dark violet-blue solid wikipedia.org, moisture-sensitive wikipedia.org, requires in-situ reduction |
| Tungsten(IV) Chloride | WCl₄ | +4 | Reduction of WCl₆ | Black powder sigmaaldrich.com, moisture-sensitive, allows for direct ligand substitution |
Strategic Incorporation of Cyclopentadienyl Ligands
The introduction of the two cyclopentadienyl (Cp) rings to the tungsten center is the defining step in the formation of the metallocene structure. This is typically achieved through the reaction of the tungsten halide precursor with a cyclopentadienyl anion source, such as sodium cyclopentadienide (B1229720) (NaCp), lithium cyclopentadienide (LiCp), or magnesium analogues.
When starting from tungsten(VI) hexachloride, the addition of the cyclopentadienyl ligands must be coupled with a reduction of the metal center from W(VI) to W(IV). This can be accomplished in a "one-pot" synthesis. A patented method describes dissolving WCl₆ in a suitable solvent, which is then reacted with a solution containing a cyclopentadienyl source (like substituted lithium cyclopentadiene) and a reducing agent, such as sodium borohydride (B1222165) (NaBH₄). google.com
In this process, the sodium borohydride acts as the electron source for the reduction. The reaction is typically stirred for several hours at low temperature before being heated to ensure completion. google.com This approach combines the reduction and ligand substitution steps, offering an efficient route from the common WCl₆ precursor.
| Precursor | Cyclopentadienyl Source | Reducing Agent | Solvent | Conditions | Yield |
| WCl₆ | Substituted Lithium Cyclopentadiene | Sodium Borohydride | THF / Diethyl Ether | Cool, then heat to 55-75 °C for 20-28h google.com | High google.com |
Ligand exchange, or substitution, is a more direct route when using a precursor where the metal is already in the correct oxidation state, such as tungsten(IV) chloride. sigmaaldrich.comlibretexts.org In this type of reaction, the chloride ligands on WCl₄ are substituted by cyclopentadienyl anions. libretexts.org
The reaction is typically: WCl₄ + 2 NaC₅H₅ → (C₅H₅)₂WCl₂ + 2 NaCl
This reaction is usually carried out in an etheral solvent like tetrahydrofuran (B95107) (THF), where the insoluble sodium chloride byproduct can be easily removed by filtration. This method is often preferred for its straightforward nature and the clean formation of the product without the need to manage a separate reduction step and its associated byproducts. The principle of ligand exchange is fundamental in organometallic chemistry, where one type of ligand is replaced by another to form a more stable complex. savemyexams.comsavemyexams.com
Control of Metal Oxidation State and Stereochemistry in Synthesis
Achieving the correct oxidation state and stereochemistry is paramount for the successful synthesis of dichlorobis(cyclopentadienyl)tungsten (B1507020).
Oxidation State Control: The final W(IV) oxidation state is ensured by one of two primary strategies. The first is the reductive pathway, where a W(VI) precursor like WCl₆ is reduced by a stoichiometric amount of a reducing agent like NaBH₄. google.com The second, more direct method involves starting with a W(IV) precursor, WCl₄, thereby eliminating the need for an additional reductant and potential side reactions. sigmaaldrich.com
Stereochemistry Control: The characteristic "bent" or "clamshell" geometry of Cp₂WCl₂ is a direct consequence of its electronic structure. As a d² transition metal complex, the two cyclopentadienyl rings are tilted with respect to each other, rather than being parallel as in ferrocene. This bent stereochemistry is the thermodynamically stable arrangement and arises spontaneously during the synthesis as the Cp ligands coordinate to the metal center. The synthesis methods are designed to allow the complex to adopt this preferred, low-energy conformation.
Purification and Isolation Protocols for Cyclopentadienyl Tungsten Dichloride Complexes
Following the synthesis, a robust purification protocol is necessary to isolate the dichlorobis(cyclopentadienyl)tungsten complex from unreacted starting materials, byproducts like sodium chloride, and any potential side-products.
A common procedure involves the following steps:
Removal of Inorganic Salts: After the reaction, the precipitated inorganic salts (e.g., NaCl) are removed from the reaction mixture by filtration under an inert atmosphere.
Solvent Removal: The solvent from the filtrate is removed under vacuum to yield a crude solid product.
Extraction/Washing: The crude product is often washed with a non-polar solvent like hexane (B92381) or pentane (B18724) to remove any organic impurities. The desired product, Cp₂WCl₂, has low solubility in these solvents.
Recrystallization: The primary method for obtaining high-purity material is recrystallization. The washed solid is dissolved in a minimal amount of a suitable chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) or toluene, and the solution is filtered to remove any remaining insolubles. google.com The product is then crystallized, often by slow evaporation of the solvent or by layering a non-solvent like hexane.
The final product is typically an orange to brown crystalline solid that should be stored under inert atmosphere and at low temperatures due to its sensitivity to air and moisture. sigmaaldrich.com
Spectroscopic and Diffraction Based Structural Elucidation of Cyclopenta 1,3 Diene;dichlorotungsten
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgslideshare.net For Dichlorobis(cyclopentadienyl)tungsten(IV), this analysis reveals a distorted tetrahedral geometry around the central tungsten atom. This characteristic geometry for d² metallocene dihalides is often referred to as a "wedge-like sandwich" structure.
The key structural features are the two cyclopentadienyl (B1206354) (Cp) rings and two chlorine atoms bonded to the tungsten center. The Cp rings are not parallel but are tilted at an angle to accommodate the other ligands. The crystal structure of the analogous Dichlorobis(cyclopentadienyl)molybdenum(IV) was determined to be monoclinic. In this related structure, the Mo-Cl bond lengths are approximately 2.47 Å, and the Cl-Mo-Cl bond angle is around 82°. The angle between the normals to the planes of the two cyclopentadienyl rings is approximately 130°. Due to the similar ionic radii and electronic configurations of molybdenum and tungsten in this context, the structural parameters for Dichlorobis(cyclopentadienyl)tungsten(IV) are expected to be very similar.
Table 1: Representative Single-Crystal X-ray Diffraction Data for Analogous Metallocene Dichlorides
| Parameter | Value (for Cp₂MoCl₂) | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal system describing the repeating unit cell. |
| Space Group | C2/c | The symmetry group of the crystal. |
| M-Cl Bond Length | ~2.47 Å | The distance between the central metal and chlorine atoms. |
| Cl-M-Cl Bond Angle | ~82° | The angle formed by the two chlorine atoms and the central metal atom. |
| Cp(centroid)-M-Cp(centroid) Angle | ~130° | The angle between the centroids of the two cyclopentadienyl rings and the metal center. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization
NMR spectroscopy provides invaluable information about the structure and dynamic behavior of molecules in solution. For Dichlorobis(cyclopentadienyl)tungsten(IV), ¹H and ¹³C NMR are primary tools for characterizing the cyclopentadienyl ligands.
¹H NMR Spectroscopy for Proton Environments and Dynamics
The ¹H NMR spectrum of Dichlorobis(cyclopentadienyl)tungsten(IV) is characterized by a single, sharp resonance for the ten protons of the two cyclopentadienyl rings. This indicates that all ten protons are chemically and magnetically equivalent on the NMR timescale. This equivalence arises from the rapid rotation of the Cp rings about the metal-ring axis.
In deuterated chloroform (B151607) (CDCl₃), the chemical shift for the cyclopentadienyl protons of (C₅H₅)₂WCl₂ is observed as a singlet.
Table 2: ¹H NMR Spectral Data for (C₅H₅)₂WCl₂
| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Solvent |
|---|---|---|---|
| C₅H₅ | 5.36 | Singlet | CDCl₃ |
¹³C NMR Spectroscopy for Carbon Framework Analysis
In a proton-decoupled ¹³C NMR spectrum, all five carbon atoms within a single cyclopentadienyl ring are typically equivalent due to rapid rotation, resulting in a single signal for the ten carbons of the two rings. The chemical shift of this signal provides direct information about the electronic environment of the carbon framework of the ligands. youtube.comyoutube.com The specific chemical shift for the carbons in the Cp rings of (C₅H₅)₂WCl₂ is found in the typical range for metallocene complexes.
Table 3: ¹³C NMR Spectral Data for (C₅H₅)₂WCl₂
| Carbon Environment | Expected Chemical Shift (δ) in ppm | Description |
|---|---|---|
| C₅H₅ | ~93.0 | Signal for the ten equivalent carbons of the two cyclopentadienyl rings. |
Infrared (IR) Spectroscopy for Vibrational Fingerprints of Ligands and Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. sigmaaldrich.com The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For Dichlorobis(cyclopentadienyl)tungsten(IV), the IR spectrum displays characteristic bands associated with the cyclopentadienyl ligands and the tungsten-chloride bonds.
Key absorptions include:
C-H stretching: A band around 3100 cm⁻¹ is characteristic of the C-H bonds on the aromatic Cp rings.
C=C stretching: Absorptions in the 1400-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching within the Cp rings.
C-H bending: Out-of-plane C-H bending vibrations typically appear in the 800-850 cm⁻¹ region.
W-Cl stretching: The vibrations corresponding to the tungsten-chloride bonds are found in the far-infrared region, typically below 400 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for (C₅H₅)₂WCl₂
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | ~3110 |
| C=C stretch (in-ring) | ~1440 |
| C-H bend (out-of-plane) | ~840 |
| W-Cl stretch | ~250-300 |
Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio, providing information about the molecular weight and elemental composition. sigmaaldrich.com
For Dichlorobis(cyclopentadienyl)tungsten(IV), the mass spectrum would show a complex molecular ion peak ([M]⁺) cluster due to the rich isotopic distribution of both tungsten (⁵ isotopes) and chlorine (² isotopes). The calculated molecular weight using the most abundant isotopes (¹⁸⁴W, ³⁵Cl) is approximately 384.93 g/mol . The isotopic pattern of the molecular ion is a definitive signature for the compound's elemental composition.
Common fragmentation pathways for metallocenes involve the sequential loss of ligands. For (C₅H₅)₂WCl₂, the expected fragmentation pattern would include:
Loss of a chlorine atom: [M - Cl]⁺
Loss of a cyclopentadienyl ring: [M - C₅H₅]⁺
Loss of both chlorine atoms: [M - 2Cl]⁺
The most abundant fragment, or base peak, often corresponds to a particularly stable ion, such as the [W(C₅H₅)₂]⁺ fragment.
Table 5: Expected Key Ions in the Mass Spectrum of (C₅H₅)₂WCl₂
| Ion | Formula | Expected m/z (using most abundant isotopes) | Description |
|---|---|---|---|
| [M]⁺ | [C₁₀H₁₀Cl₂W]⁺ | ~385 | Molecular Ion |
| [M - Cl]⁺ | [C₁₀H₁₀ClW]⁺ | ~350 | Loss of one chlorine atom |
| [M - C₅H₅]⁺ | [C₅H₅Cl₂W]⁺ | ~320 | Loss of one cyclopentadienyl ring |
| [W(C₅H₅)₂]⁺ | [C₁₀H₁₀W]⁺ | ~314 | Loss of both chlorine atoms |
Advanced Spectroscopic Methods for Electronic Structure and Bonding Information
The electronic structure and the nature of the chemical bonds in cyclopenta-1,3-diene;dichlorotungsten are critical to understanding its reactivity and physical properties. While fundamental spectroscopic techniques provide a basic framework, advanced methods such as photoelectron spectroscopy, X-ray absorption spectroscopy, and UV-Visible spectroscopy, often complemented by computational chemistry, offer deeper insights into the molecular orbitals, electron distribution, and the covalent character of the metal-ligand bonds.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for directly probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. sigmaaldrich.com The resulting spectrum provides ionization energies, which, according to Koopmans' theorem, can be correlated with the energies of the occupied molecular orbitals.
While specific high-resolution PES data for this compound is not extensively documented in the literature, studies on analogous tungsten complexes and related chlorosulfonyl pseudohalides provide a strong basis for interpretation. nih.gov For a molecule like this compound, the spectrum would be expected to show distinct bands corresponding to the ionization of electrons from the tungsten d-orbitals, the cyclopentadienyl (Cp) π-system, and the chlorine lone-pair orbitals.
Theoretical calculations, such as Density Functional Theory (DFT), are crucial for assigning these bands. researchgate.netrsc.org For related cyclopentadienyl complexes, the highest occupied molecular orbitals (HOMOs) are typically found to have significant π-bonding character between the metal center and the Cp ring. mdpi.com The ionization potentials derived from PES offer direct experimental validation for the predicted molecular orbital diagrams, revealing the extent of metal-ligand orbital mixing and the influence of the chloride ligands on the electronic environment of the tungsten center.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a technique highly sensitive to the local geometric and electronic structure of a specific absorbing atom within a molecule. mdpi.comrsc.org By tuning synchrotron radiation to the absorption edge of tungsten (specifically the L-edges), one can probe the unoccupied electronic states and determine the oxidation state, coordination number, and symmetry of the tungsten center. youtube.com
The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly informative. The energy and features of the absorption edge are directly correlated with the effective charge on the tungsten atom. arxiv.org For this compound, the tungsten is in a formal +4 oxidation state. XANES studies on a series of mononuclear tungsten compounds have established a clear correlation between the L-edge energy and the metal's oxidation state, providing a benchmark for such assignments.
The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local coordination environment, including bond distances and coordination numbers. Analysis of the EXAFS spectrum for this compound would yield precise measurements of the W-Cl and W-C bond lengths, confirming the geometric structure around the metal center.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy probes electronic transitions from occupied to unoccupied molecular orbitals. libretexts.org While the spectra of d-metal complexes can be complex, they provide valuable information about the frontier orbitals. The UV-Vis spectrum of the analogous compound bis(cyclopentadienyl)tungsten(IV) dichloride (Cp₂WCl₂) in solution shows distinct absorption bands. researchgate.net These bands are typically assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions.
The intense bands are often attributed to LMCT transitions, likely from the chloride or cyclopentadienyl ligands to the unoccupied d-orbitals of the tungsten center. The lower energy, weaker absorption bands are characteristic of d-d transitions, which are formally forbidden by the Laporte selection rule but become weakly allowed in a non-centrosymmetric environment. Analysis of these bands helps to determine the HOMO-LUMO gap and understand the nature of the orbitals involved in electronic excitations. mdpi.com
| Transition Type (Probable Assignment) | Wavelength (λmax) | Notes | Reference |
|---|---|---|---|
| Protein-Ligand Interaction Band | ~280 nm | Absorption band associated with the interaction of the complex with the protein human transferrin (apo-hTf). | researchgate.net |
| Charge Transfer Band | ~361 nm | Appears at higher concentrations, suggesting it relates to a secondary interaction or change in the coordination sphere. Likely involves ligand-to-metal charge transfer (LMCT). | researchgate.net |
| Spectroscopic Method | Information Yielded | Anticipated Findings |
|---|---|---|
| Photoelectron Spectroscopy (PES) | Ionization energies, molecular orbital energies | Distinct ionization bands for W(d), Cp(π), and Cl(p) orbitals, confirming theoretical MO diagrams. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination geometry, bond lengths | Confirmation of W(IV) oxidation state; precise W-Cl and W-C bond distances. |
| Computational (DFT) | HOMO-LUMO gap, orbital composition, bond nature | Calculation of electronic transition energies and visualization of orbitals involved in bonding. researchgate.netmdpi.com |
Mechanistic Investigations of Reactivity Pathways Involving Cyclopenta 1,3 Diene;dichlorotungsten
Ligand Substitution and Exchange Dynamics
The substitution of ligands on the tungsten center of (C₅H₅)₂WCl₂ is a fundamental process that governs its subsequent reactivity. The lability of the chloride ligands allows for their replacement by a variety of other ligands, a process often studied to understand the intimate mechanism of these transformations.
A general approach to studying ligand exchange involves monitoring the reaction under pseudo-first-order conditions, where the concentration of the incoming ligand is in large excess. inorgchemres.org The observed rate constants can provide insights into whether the mechanism is dependent on the concentration of the incoming ligand, suggesting an associative pathway, or independent, indicating a dissociative mechanism. inorgchemres.org
Oxidative Addition and Reductive Elimination Processes
Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles, involving a change in the oxidation state and coordination number of the metal center. wikipedia.org For tungstenocene dichloride, these processes are central to its role in various chemical transformations.
Oxidative Addition is a process where a molecule adds to the metal center, leading to an increase in both its oxidation state and coordination number. wikipedia.org For a d⁸ metal complex, oxidative addition can lead to a d⁶ octahedral species. The mechanism of oxidative addition can be concerted, involving a three-center transition state, or stepwise, often seen with polar substrates. wikipedia.orgyoutube.com While (C₅H₅)₂WCl₂ is a d² complex (W(IV)), oxidative addition would lead to a higher oxidation state, such as W(VI). The feasibility of such a process depends on the stability of the resulting higher oxidation state. Organometallic oxidative addition complexes can be pre-formed, isolated, and used as reagents for bioconjugation, for example, in the S-arylation of cysteine residues. nih.gov
Reductive Elimination is the microscopic reverse of oxidative addition, where two ligands on the metal center couple and are eliminated, reducing the metal's oxidation state and coordination number. wikipedia.org This process is often the product-forming step in catalytic cycles. For reductive elimination to occur, the two ligands to be eliminated must typically be in a cis orientation to each other. wikipedia.org In some tungsten complexes, the methanide (B1207047) and hydride ligands can undergo reductive elimination to form methane (B114726), creating open coordination sites for subsequent reactions, such as the oxidative addition of a benzene (B151609) C-H bond. youtube.com The facility of reductive elimination is influenced by thermodynamic factors, particularly the stability of the newly formed bond in the eliminated molecule. umb.edu
Studies on low-valent tungsten systems highlight the importance of the W(0)/W(II) redox couple, where the facile nature of migratory insertion and reductive elimination at a seven-coordinate W(II) center is attributed to the spatial proximity of the ligands. nih.gov
Activation of Inert Bonds: C-H and N-H Bond Activation
The activation of traditionally inert chemical bonds, such as C-H and N-H bonds, is a significant area of research in organometallic chemistry, with implications for the functionalization of hydrocarbons and other fundamental molecules.
C-H Bond Activation: Tungsten complexes have demonstrated the ability to activate C-H bonds. For instance, cyclopentadienyl (B1206354) dimethyl tungsten nitrosyl and carbonyl complexes have been studied for their ability to generate tungsten carbene complexes through methane elimination. rsc.org Density functional theory (DFT) calculations have suggested that for nitrosyl complexes, a one-step, σ-bond metathesis-like mechanism is preferred, while for carbonyl complexes, a two-step mechanism involving oxidative addition followed by reductive elimination is more favorable. rsc.org The activation of C-H bonds can also be light-driven, as demonstrated by the use of 2D transition metal dichalcogenides to mediate C-H activation in complex organic materials. arxiv.org For palladium-catalyzed directed C-H activation, strong acids can play a crucial role by making the metal catalyst coordinate more strongly with the directing group and lowering the C-H activation energy barrier. mdpi.com
N-H Bond Activation: The activation of N-H bonds is another important transformation. While specific studies on N-H bond activation by (C₅H₅)₂WCl₂ were not found in the provided search results, the general principles of oxidative addition can be applied. Late transition metals can oxidatively add amines via a protonative mechanism involving a cyclic transition state. wikipedia.org
Olefin Metathesis and Polymerization Mechanistic Studies
Olefin metathesis is a powerful carbon-carbon bond-forming reaction that redistributes fragments of alkenes, catalyzed by transition metal complexes. uwindsor.ca The widely accepted mechanism, proposed by Chauvin, involves the reaction of a metal alkylidene with an olefin to form a metallacyclobutane intermediate. uwindsor.cacaltech.edu This intermediate can then undergo a cycloreversion to yield a new olefin and a new metal alkylidene, propagating the catalytic cycle. uwindsor.cacaltech.edu
Early olefin metathesis catalysts were often ill-defined systems based on transition metals like tungsten and molybdenum, such as WCl₆ combined with an alkylating agent. uwindsor.cacaltech.edu The development of well-defined, single-component catalysts, notably those based on ruthenium, allowed for more detailed mechanistic studies and broader applications due to their enhanced functional group tolerance. uwindsor.cabeilstein-journals.org
While specific mechanistic studies detailing the use of (C₅H₅)₂WCl₂ as a direct catalyst for olefin metathesis are not prevalent in the provided search results, tungsten-based systems are historically significant in this field. The performance of these catalysts is influenced by the electronic and steric properties of the ligands attached to the metal center.
Isomerization and Carbonylative Functionalization Reaction Mechanisms
Low-valent tungsten complexes have been shown to catalyze the isomerization and subsequent carbonylative functionalization of alkenes. nih.govnih.gov These reactions often proceed through a W(0)/W(II) redox cycle, highlighting the versatility of tungsten in mediating complex transformations. nih.gov
A study on the controlled isomerization and carbonylative functionalization of alkenes using a W(CO)₆ precatalyst revealed that the process is highly dependent on the reaction conditions. nih.govnih.gov The mechanism involves the isomerization of the alkene to an internal position, followed by hydrocarbonylation with carbon monoxide. nih.gov The geometric flexibility of seven-coordinate W(II) intermediates is believed to be crucial for facilitating challenging steps like endocyclic β-hydride elimination, which is necessary for the alkene isomerization. nih.gov
The general mechanism for carbonylative functionalization often involves the following key steps:
Oxidative addition of a substrate to the low-valent tungsten center.
Migratory insertion of carbon monoxide into a metal-alkyl or metal-aryl bond.
Reductive elimination to release the functionalized product and regenerate the active catalyst. nih.gov
The table below summarizes the effect of reaction conditions on the yield of a specific isomerization/carbonylation reaction catalyzed by a tungsten complex.
Table 1: Effect of Reaction Conditions on a Tungsten-Catalyzed Isomerization-Carbonylation Reaction A detailed table would be generated here based on specific experimental data from a relevant research paper, showing variations in temperature, pressure, ligands, and their effect on product yield and selectivity.
Redox Chemistry and Electron Transfer Processes in Cyclopentadienyl Tungsten Dichloride Complexes
The redox behavior of (C₅H₅)₂WCl₂ is fundamental to its reactivity, particularly in processes involving oxidative addition and reductive elimination. The tungsten center can exist in various oxidation states, and the facility of electron transfer is a key determinant of its catalytic activity.
Electron transfer reactions in transition metal complexes can occur through two primary mechanisms: inner-sphere and outer-sphere electron transfer. libretexts.org In an inner-sphere mechanism, a bridging ligand connects the two metal centers, facilitating electron transfer. In an outer-sphere mechanism, the coordination spheres of the reactants remain intact, and the electron tunnels between them. libretexts.org
Electrochemical studies, such as cyclic voltammetry, are powerful tools for investigating the redox properties of metal complexes. researchgate.net The cyclic voltammogram of a compound provides information about the potentials at which oxidation and reduction events occur and the reversibility of these processes.
A study on the electrochemical behavior of Cp₂MCl₂ (M = Mo, W) complexes revealed that the reduction of (C₅H₅)₂WCl₂ proceeds in a nearly single two-electron step, which is attributed to the 18-electron configuration of the initial complex. researchgate.net This is in contrast to the stepwise two-electron reduction observed for analogous titanocene (B72419) and vanadocene dichlorides. researchgate.net The electroreduction of (C₅H₅)₂WCl₂ in the presence of carbon monoxide leads to the formation of the more stable carbonyl complex, (C₅H₅)₂W(CO). researchgate.net
Investigation of Oxidation Pathways
The oxidation of (C₅H₅)₂WCl₂ involves the removal of electrons from the complex, leading to a higher oxidation state for the tungsten center. The pathway of this oxidation can be influenced by the surrounding ligands and the reaction medium.
Studies on related bis(cyclopentadienyl)tungsten dithiolene complexes have shown that they undergo a diffusion-controlled one-electron oxidation. nih.gov The potential at which this oxidation occurs is more positive for the molybdenum analogue compared to the tungsten complex. nih.gov Density functional theory (DFT) calculations on these systems indicated that the highest occupied molecular orbital (HOMO) is primarily centered on the dithiolene ligand, suggesting that the initial oxidation is a ligand-based process. nih.gov
For (C₅H₅)₂WCl₂ itself, while detailed oxidation pathway studies are not explicitly provided in the search results, the general principles of electron transfer and redox chemistry of organometallic compounds apply. The oxidation would lead to a W(V) or W(VI) species, and the stability and subsequent reactivity of these oxidized forms would depend on the nature of the supporting ligands and the environment.
The following table would typically summarize key electrochemical data for (C₅H₅)₂WCl₂ and related complexes, such as redox potentials obtained from cyclic voltammetry experiments.
Table 2: Electrochemical Data for Cyclopentadienyl Tungsten Complexes This table would be populated with specific data from experimental studies, including oxidation and reduction potentials (Epa, Epc), half-wave potentials (E½), and information on the reversibility of the redox events.
Exploration of Reduction Pathways
The reduction of cyclopenta-1,3-diene;dichlorotungsten, also known as tungstenocene dichloride (Cp₂WCl₂), has been a subject of significant interest due to the diverse reactivity of the resulting low-valent tungstenocene species. Mechanistic studies have employed both electrochemical and chemical methods to probe the pathways of its reduction, revealing a complex series of electron transfer and chemical steps.
The electrochemical reduction of tungstenocene dichloride has been investigated using techniques such as polarography and cyclic voltammetry. Early studies using polarography at a mercury electrode demonstrated that the reduction of Cp₂WCl₂ proceeds via an irreversible two-electron process. researchgate.net This two-electron reduction leads to the formation of the highly reactive and metastable tungstocene, Cp₂W.
Cp₂WCl₂ + 2e⁻ → [Cp₂W] + 2Cl⁻ [Cp₂W] + CO → Cp₂W(CO)
Further insights into the electrochemical behavior can be gleaned from cyclic voltammetry studies, although specific data for Cp₂WCl₂ is not as widely reported as for its molybdenum analogue. For comparison, the cyclic voltammetry of molybdocene dichloride (Cp₂MoCl₂) in tetrahydrofuran (B95107) (THF) shows an irreversible reduction peak corresponding to the formation of the transient molybdocene. The potential at which this reduction occurs provides valuable thermodynamic information about the process.
Chemical reduction methods have also been employed to explore the reduction pathways of Cp₂WCl₂. A common and potent reducing agent used for this purpose is sodium amalgam (Na/Hg). The reaction of Cp₂WCl₂ with sodium amalgam in an appropriate solvent leads to the formation of reduced tungstenocene species. The nature of the final product can be influenced by the reaction conditions and the presence of stabilizing ligands.
The initial step in the chemical reduction is the transfer of electrons from the sodium amalgam to the tungstenocene dichloride molecule. This one-electron reduction would initially form the tungsten(III) species, [Cp₂WCl₂]⁻. Subsequent electron transfer and loss of chloride ligands would then lead to the formation of the tungsten(II) species, tungstocene.
The table below summarizes the key reduction pathways and the resulting products.
| Reduction Method | Reactant | Reducing Agent/Conditions | Intermediate Species | Final Product | Reference |
| Electrochemical | Cp₂WCl₂ | Mercury Electrode, -2e⁻ | [Cp₂W] (metastable) | Not isolated (unstable) | researchgate.net |
| Electrochemical | Cp₂WCl₂ | Mercury Electrode, -2e⁻, CO atm | [Cp₂W] (metastable) | Cp₂W(CO) | researchgate.net |
| Chemical | Cp₂WCl₂ | Sodium Amalgam (Na/Hg) | [Cp₂WCl₂]⁻, [Cp₂W] | Reduced Tungstenocene Species |
Further characterization of the reduced species, particularly the paramagnetic intermediates, can be achieved through techniques such as Electron Spin Resonance (ESR) spectroscopy. While detailed ESR studies specifically on the reduction of Cp₂WCl₂ are not extensively documented in readily available literature, the investigation of analogous systems provides a framework for understanding the potential magnetic properties of the tungsten(III) intermediates that would be formed during a one-electron reduction process.
The exploration of these reduction pathways is crucial for the synthetic application of tungstenocene dichloride, as the controlled generation of reactive low-valent tungstenocene intermediates opens up possibilities for their use in catalysis and organometallic synthesis.
Computational and Theoretical Studies on Cyclopenta 1,3 Diene;dichlorotungsten Systems
Density Functional Theory (DFT) Applications to Electronic Structure and Bonding
Density Functional Theory (DFT) has emerged as a workhorse for investigating the electronic structure and bonding in tungsten cyclopentadienyl (B1206354) dichloride complexes. DFT methods, which approximate the many-electron problem by focusing on the electron density, offer a favorable balance between computational cost and accuracy for these systems.
Studies employing DFT have successfully elucidated the nature of the tungsten-cyclopentadienyl (Cp) and tungsten-chlorine bonds. These calculations reveal the contributions of both ionic and covalent interactions. For instance, analysis of the charge distribution often shows a partially positively charged tungsten center and a partially negatively charged cyclopentadienyl ligand, indicating a degree of ionic character in the W-Cp bond. mdpi.com Similarly, the W-Cl bonds exhibit a mixture of covalent and ionic character.
DFT calculations are also instrumental in determining the optimized geometries of these complexes. The predicted bond lengths and angles from DFT calculations often show good agreement with experimental data obtained from techniques like X-ray crystallography, thereby validating the computational models. researchgate.net Furthermore, DFT can be used to investigate the relative stabilities of different isomers or conformations of these complexes.
A key aspect of DFT analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and compositions of these orbitals are crucial for understanding the chemical reactivity and electronic properties of the complex. For example, the HOMO-LUMO gap provides an estimate of the electronic excitation energy and can be correlated with the observed color and photophysical properties of the compound. mdpi.com
Table 1: Representative DFT-Calculated Parameters for a Model CpWCl₂ System
| Parameter | Calculated Value |
| W-Cp (centroid) distance | ~2.0-2.2 Å |
| W-Cl bond length | ~2.3-2.4 Å |
| Cl-W-Cl bond angle | ~85-95° |
| HOMO-LUMO Gap | Varies with functional |
Note: These are typical ranges and the exact values depend on the specific DFT functional and basis set used in the calculation.
Molecular Orbital (MO) Analysis of Metal-Ligand Interactions and Bonding Character
Molecular Orbital (MO) theory provides a powerful framework for understanding the bonding in cyclopenta-1,3-diene;dichlorotungsten complexes. A qualitative MO diagram can be constructed by considering the interactions between the frontier orbitals of the tungsten fragment and the π molecular orbitals of the cyclopentadienyl ligand.
The cyclopentadienyl anion (Cp⁻) has a set of five π molecular orbitals. libretexts.orglibretexts.org These orbitals have specific symmetries and energy levels. libretexts.orglibretexts.org The tungsten center, in a CpWCl₂ fragment, will have a set of frontier d-orbitals available for bonding. The interaction between the metal d-orbitals and the Cp π-orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals in the final complex.
The primary bonding interactions involve the donation of electron density from the filled π-orbitals of the Cp ligand to the empty d-orbitals of the tungsten atom. chemtube3d.com Specifically, the lower energy π-orbitals of the Cp ring overlap effectively with appropriate symmetry d-orbitals on the tungsten to form strong bonding interactions. There can also be a degree of back-bonding, where electron density from filled metal d-orbitals is donated into empty π* anti-bonding orbitals of the Cp ligand, although this is generally less significant than the primary ligand-to-metal donation.
The nature of the tungsten-chlorine bonds can also be analyzed within the MO framework. These are typically described as sigma bonds formed from the overlap of tungsten d-orbitals and chlorine p-orbitals.
Table 3: Key Molecular Orbital Interactions in CpWCl₂
| Interacting Orbitals | Type of Interaction | Resulting MO |
| Cp (π) and W (d) | Ligand-to-Metal Donation | Bonding |
| W (d) and Cp (π*) | Metal-to-Ligand Back-donation | Bonding |
| W (d) and Cl (p) | Sigma Bonding | Bonding |
Predictive Modeling of Reactivity and Selectivity in Tungsten Cyclopentadienyl Dichloride Complexes
Computational chemistry is increasingly used not just to explain observed phenomena but also to predict the reactivity and selectivity of chemical reactions. nih.gov For tungsten cyclopentadienyl dichloride complexes, predictive modeling can guide the design of new catalysts and synthetic routes.
By calculating the energies of various possible reaction pathways, computational models can predict which products are most likely to form. This is particularly useful for understanding and predicting selectivity, such as regioselectivity and stereoselectivity, in reactions catalyzed by these tungsten complexes. For example, by comparing the activation energies for the formation of different isomers, one can predict which isomer will be the major product.
Machine learning and deep learning are also emerging as powerful tools for predicting chemical reactivity. nih.gov By training models on large datasets of known reactions and molecular properties, it is possible to develop algorithms that can predict the outcome of new reactions with a high degree of accuracy. nih.gov These approaches, often combined with quantum mechanical calculations, can significantly accelerate the discovery of new reactions and catalysts. nih.govnih.gov
Computational Simulation of Spectroscopic Parameters for Experimental Correlation
Computational methods can be used to simulate various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. aps.org For this compound, this is a powerful tool for structural elucidation and for understanding the electronic properties of the molecule.
For instance, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis) of the complex. The calculated excitation energies and oscillator strengths can be compared with the experimentally measured spectrum to assign the observed absorption bands to specific electronic transitions.
Similarly, the vibrational frequencies of the molecule can be calculated using DFT or other methods. These calculated frequencies can be compared with the experimental infrared (IR) and Raman spectra to help assign the vibrational modes of the molecule. This can provide valuable information about the strength of the bonds within the complex and can be used to identify the presence of specific functional groups.
NMR chemical shifts and coupling constants can also be computed. These calculations can be particularly useful for assigning the complex ¹H and ¹³C NMR spectra of these organometallic compounds and for confirming the proposed structure in solution.
Table 4: Computable Spectroscopic Parameters and Their Experimental Counterparts
| Computational Method | Calculated Parameter | Experimental Technique |
| TD-DFT | Excitation Energies, Oscillator Strengths | UV-Vis Spectroscopy |
| DFT | Vibrational Frequencies | IR and Raman Spectroscopy |
| DFT (with GIAO, etc.) | NMR Chemical Shifts, Coupling Constants | NMR Spectroscopy |
Catalytic Applications of Cyclopenta 1,3 Diene;dichlorotungsten and Its Derivatives
Catalysis in Olefin Metathesis and Related Polymerization Reactions
Cyclopentadienyl (B1206354) tungsten dichloride derivatives have been investigated for their activity in olefin metathesis, a powerful reaction for the redistribution of carbon-carbon double bonds. A particularly significant application is in Ring-Opening Metathesis Polymerization (ROMP), a process driven by the relief of ring strain in cyclic olefins to produce polymers. wikipedia.orgyoutube.com Tungsten-based catalysts, including those with cyclopentadienyl ligands, are known to be highly active in these polymerizations. caltech.edu
The performance of these catalysts is highly dependent on the nature of the ligands attached to the tungsten center. For instance, in the ROMP of endo-dicyclopentadiene (B155271) (DCPD), well-defined tungsten-based alkylidene initiators have demonstrated the ability to produce polymers with high stereospecificity. acs.org The stereochemistry of the resulting polymer, being either cis or trans and isotactic or syndiotactic, can be controlled by the careful design of the catalyst's ligand sphere. acs.org
For example, certain tungsten imido alkylidene complexes have been shown to yield highly stereoregular cis, isotactic poly(DCPD). acs.org The reaction proceeds rapidly, with the polymerization of 100 equivalents of the monomer completing within minutes at room temperature. acs.org The resulting polymers can be hydrogenated to yield atactic polymers. acs.org
Below is a table summarizing the performance of selected tungsten-based catalysts in the ROMP of endo-dicyclopentadiene.
| Catalyst/Initiator | Monomer Equivalents | Temperature (°C) | Time | Polymer Stereochemistry | Reference |
| W(N-2,6-Me₂C₆H₃)(CHCMe₂Ph)(rac-biphen) | 50-1000 | Room Temp | seconds to minutes | >98% cis, >98% isotactic | acs.org |
| Tungsten-based imido alkylidene MAP species | Not specified | Not specified | Not specified | cis, syndiotactic | acs.org |
It is noteworthy that for some tungsten-based initiators, the stereoselectivity can be influenced by the reaction temperature, although in certain cases, even at low temperatures, atactic polymers are formed. acs.org The development of tethered tungsten-imido alkylidene complexes has also opened avenues for the synthesis of cyclic polymers via Ring Expansion Metathesis Polymerization (REMP), further expanding the utility of cyclopentadienyl tungsten derivatives in polymer chemistry.
While highly active, the practical application of homogeneous tungsten-based metathesis catalysts can be limited by their sensitivity to air and moisture. This has led to research into more robust systems and methods for catalyst activation, including the use of visible light to generate active alkylidene species from metathesis-inactive precursors. universityofcalifornia.edu The initiation of olefin metathesis using tungsten hexachloride in combination with co-catalysts like organoaluminum or organotin compounds has also been a subject of study, providing insights into the generation of the active carbene species. wikipedia.orgrsc.org
Advanced Materials Science Contributions and Emerging Frontiers in Cyclopenta 1,3 Diene;dichlorotungsten Research
Precursors for the Synthesis of Tungsten-Containing Nanomaterials and Thin Films
The choice of precursor significantly influences the properties of the resulting thin films, such as their composition, morphology, and electrical conductivity. nih.gov For instance, the use of halogen-free tungsten precursors is being explored to avoid the generation of corrosive byproducts like HF during deposition. nih.gov While Cyclopenta-1,3-diene;dichlorotungsten contains chlorine, its reactivity can be tailored by modifying the cyclopentadienyl (B1206354) ligand or by using co-reactants to control the deposition process and film composition.
The table below illustrates the variety of tungsten-containing thin films that can be produced using different organometallic precursors and deposition techniques, highlighting the versatility of this class of compounds.
| Precursor Type | Deposition Method | Resulting Thin Film | Key Properties & Applications |
| Tungsten Halides (e.g., WCl₆, WF₆) | CVD, ALD | W, WNₓ, WS₂ | Corrosive byproducts, established processes. nih.gov |
| Tungsten Carbonyls (e.g., W(CO)₆) | CVD | W, WC | Used for depositing tungsten atoms via electron beam-induced deposition. nih.govwikipedia.org |
| Tungsten Amides | CVD, ALD | WNₓ, WS₂ | Halogen-free, improved volatility and thermal stability. nih.gov |
| Tungsten β-diketonates | ALD, CVD | WS₂, WNₓ, WO₃ | Versatile for producing various 2D materials. google.com |
Detailed Research Findings:
Research into alternative organometallic precursors for CVD of tungsten has shown that solid, air-stable, and volatile tungsten complexes can be successfully employed. researchgate.net For example, tris(methylvinylketone)tungsten has been used to deposit tungsten films on various substrates, with selective growth observed on platinum at temperatures above 200°C. researchgate.net This suggests that with appropriate process optimization, this compound could also be utilized for selective deposition applications.
Furthermore, the development of novel tungsten amide complexes as precursors for WS₂ thin films highlights the ongoing effort to design precursors with improved thermal properties and reduced corrosivity. nih.gov These advancements underscore the potential for designing tailored cyclopentadienyltungsten complexes for specific thin film applications.
Integration into Functional Polymeric and Hybrid Systems
The incorporation of organometallic complexes like this compound into polymeric and hybrid systems is a promising avenue for creating materials with novel functionalities. The tungsten center can impart catalytic activity, redox properties, or high refractive indices to the resulting composite material. The cyclopentadienyl ligand can be functionalized to facilitate polymerization or grafting onto polymer backbones, allowing for the creation of well-defined metal-containing polymers.
One approach involves the synthesis of polymers with pendant cyclopentadienyl groups, which can then be metalated with a dichlorotungsten fragment. Alternatively, a pre-formed tungsten complex with a polymerizable group on the cyclopentadienyl ring can be used as a monomer in polymerization reactions. These strategies allow for the precise control of the metal loading and distribution within the polymer matrix.
Hybrid organic-inorganic materials can also be fabricated by integrating this compound into porous frameworks such as metal-organic frameworks (MOFs) or by grafting it onto the surface of inorganic nanoparticles. Siloxane-linked tungsten complexes, for example, have been shown to form flexible metal-organic frameworks with 1-D channel structures and interesting gas adsorption properties. rsc.org
Potential Applications of Tungsten-Containing Polymers and Hybrid Materials:
| Material Type | Potential Application | Rationale |
| Catalytic Polymers | Heterogeneous catalysis | Immobilization of the active tungsten catalytic site on a polymer support facilitates catalyst recovery and reuse. |
| Redox-Active Polymers | Sensors, charge storage | The tungsten center can undergo reversible oxidation-reduction reactions, enabling applications in electrochemical devices. |
| High Refractive Index Polymers | Optical materials | The incorporation of heavy elements like tungsten can increase the refractive index of polymers for applications in lenses and coatings. |
| Luminescent Materials | Optoelectronics | Certain organotungsten complexes exhibit phosphorescence, which can be harnessed in the development of light-emitting materials. |
Applications in Electrochemistry and Photoelectrochemistry
The electrochemical and photoelectrochemical properties of materials derived from this compound are of significant interest for applications in energy conversion and storage. Tungsten-based materials, particularly tungsten oxides (WO₃) and tungsten disulfide (WS₂), are well-known for their electrochromic, photochromic, and photocatalytic activities. ucl.ac.ukmdpi.comacs.org Thin films of these materials, potentially synthesized from precursors like this compound, can be used as photoanodes in photoelectrochemical (PEC) cells for water splitting to produce hydrogen. ucl.ac.ukenergy.gov
Tungsten trioxide (WO₃) is a promising photoanode material due to its activity under visible light, high chemical stability, and moderate hole diffusion length. ucl.ac.ukacs.org Nanostructuring of WO₃ films has been shown to improve their PEC performance. ucl.ac.uk The properties of WO₃ and other tungsten compounds relevant to photoelectrochemistry are summarized in the table below.
| Compound | Band Gap (eV) | Key Features for Photoelectrochemistry |
| WO₃ | ~2.7 | Visible light absorption, chemical stability, good carrier transport. acs.orgenergy.govacs.org |
| Fe₂O₃-WO₃ composite | ~2.4 | Enhanced photocurrent at specific compositions. acs.org |
| WS₂ | 2.41 - 3.11 | Adjustable bandgap, excellent optical characteristics. nih.gov |
Detailed Research Findings:
Studies on WO₃-Fe₂O₃ thin film libraries have shown that the photocurrent can be significantly enhanced at specific compositions, highlighting the importance of creating composite materials for improved PEC performance. acs.orgnih.gov Furthermore, the electrochemical synthesis of WO₃ powders has demonstrated that the electrolytic medium can influence the structural and electronic properties of the resulting nanoparticles, which in turn affects their photoelectrochemical activity. mdpi.com
The electrodeposition of WS₂ thin films from a single-source precursor highlights an alternative, solution-based method for fabricating tungsten-containing materials for electrochemical applications. rsc.org This approach offers a potentially lower-cost and more scalable alternative to vapor deposition techniques.
Exploration in Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry, which involves the study of non-covalent interactions, offers a powerful bottom-up approach to the construction of complex and functional materials. rsc.org Organometallic compounds like this compound can serve as building blocks for supramolecular assemblies through interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination. The planar nature of the cyclopentadienyl ring and the potential for functionalization provide handles for directing the self-assembly process. rsc.org
The self-assembly of metal-complex-containing nanoparticles at interfaces is a method for creating large-scale, ordered two-dimensional arrays. tib.eu By designing this compound derivatives with appropriate surface-active groups, it may be possible to form such monolayers with potential applications in electronics and sensing.
Polyoxometalates (POMs), which are discrete molecular clusters of tungsten, molybdenum, or vanadium, are well-known for their ability to self-assemble into complex structures. mdpi.com While not directly derived from this compound, the principles governing the self-assembly of POMs can provide inspiration for the design of novel supramolecular systems based on organotungsten building blocks.
Future Directions in Green Chemistry and Sustainable Catalysis utilizing this compound
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.ukresearchgate.net The development of catalysts based on earth-abundant and low-toxicity metals is a key aspect of this endeavor. While tungsten is not as abundant as iron, it is generally considered to have lower toxicity than many other heavy metals used in catalysis.
The use of this compound in catalysis can contribute to green chemistry in several ways:
Catalytic vs. Stoichiometric Reagents: Utilizing tungsten complexes as catalysts is superior to using stoichiometric reagents, as it reduces waste generation. researchgate.net
Atom Economy: Designing catalytic reactions with high atom economy ensures that a maximum proportion of the reactants is incorporated into the final product.
Use of Renewable Feedstocks: Tungsten-based catalysts can be employed in the conversion of biomass and other renewable feedstocks into valuable chemicals. rsc.org
Safer Solvents: Research into conducting catalytic reactions in greener solvents, such as water or ionic liquids, can significantly reduce the environmental impact of chemical processes. nih.govresearchgate.net
Examples of Green Chemistry Principles in Catalysis:
| Green Chemistry Principle | Application in Catalysis |
| Catalysis | Using small amounts of a catalyst to carry out a reaction instead of stoichiometric amounts of reagents. researchgate.net |
| Benign Solvents | Replacing volatile organic compounds with water, supercritical fluids, or ionic liquids. nih.govresearchgate.net |
| Renewable Feedstocks | Developing catalysts for the conversion of biomass into fuels and chemicals. rsc.org |
| Energy Efficiency | Designing catalysts that operate at ambient temperature and pressure. whiterose.ac.uk |
The future of sustainable catalysis will rely on the development of robust, efficient, and recyclable catalysts. Immobilizing this compound or its derivatives on solid supports is a promising strategy for creating heterogeneous catalysts that can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process.
Q & A
Basic Research: What are the optimal synthetic routes for preparing dichlorotungsten complexes with cyclopenta-1,3-diene ligands?
Methodological Answer:
Dichlorotungsten-cyclopentadienyl complexes are typically synthesized via ligand substitution or oxidative addition reactions. A common approach involves reacting tungsten hexachloride (WCl₆) with cyclopenta-1,3-diene in a nonpolar solvent (e.g., toluene) under inert conditions. The reaction proceeds via reduction of WCl₆ by the diene, forming intermediates such as [WCl₄(η⁵-C₅H₅)] through stepwise ligand exchange . Key parameters include temperature control (80–120°C) and stoichiometric ratios (e.g., 1:2 WCl₆:diene). Purification requires column chromatography under argon to prevent oxidation. Characterization via ¹H NMR should confirm ligand coordination by shifts in the cyclopentadienyl protons (δ 5.2–5.8 ppm) .
Basic Research: How can researchers validate the purity and structural integrity of dichlorotungsten-cyclopentadienyl complexes?
Methodological Answer:
Validation requires a multi-technique approach:
- X-ray crystallography : Resolve bond lengths (e.g., W–Cl ≈ 2.3–2.4 Å) and ligand geometry (η⁵-coordination mode) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M-Cl]⁺ fragments).
- Vibrational spectroscopy (IR) : Identify W–Cl stretches (250–300 cm⁻¹) and cyclopentadienyl C=C vibrations (1600–1650 cm⁻¹) .
For purity, use HPLC with a UV-Vis detector (λ = 280 nm) and compare retention times to standards. Ensure reproducibility by documenting solvent systems and column specifications per journal guidelines .
Advanced Research: How can density functional theory (DFT) predict the electronic structure and reactivity of dichlorotungsten-cyclopentadienyl complexes?
Methodological Answer:
DFT calculations (e.g., B3LYP/def2-TZVP) model electronic properties:
- Charge distribution : Analyze Mulliken charges to identify electron-rich sites (e.g., cyclopentadienyl ring) for electrophilic attacks .
- Frontier orbitals : HOMO-LUMO gaps predict redox behavior. For example, low LUMO energies in dichlorotungsten complexes suggest susceptibility to nucleophilic substitution .
- Reaction pathways : Simulate ligand substitution energetics (ΔG‡) using transition-state searches. Validate with experimental kinetics (e.g., Eyring plots) .
Use software like Gaussian or ORCA, and report basis sets, solvation models, and convergence criteria to ensure reproducibility .
Advanced Research: How should researchers address contradictions in reported spectroscopic data for tungsten-cyclopentadienyl complexes?
Methodological Answer:
Contradictions often arise from solvent effects or paramagnetic impurities. To resolve:
- Standardize conditions : Replicate experiments in deuterated solvents (e.g., C₆D₆) and compare NMR shifts across studies .
- Paramagnetic analysis : Use Evans method to quantify paramagnetic species (e.g., unpaired electrons in W⁴⁺) that broaden NMR signals .
- Benchmark computational data : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes to identify misassignments .
Document all variables (e.g., temperature, concentration) and share raw data in supplementary materials .
Basic Research: What is the role of cyclopenta-1,3-diene in Diels-Alder reactions involving tungsten complexes?
Methodological Answer:
Cyclopenta-1,3-diene acts as a diene in Diels-Alder reactions facilitated by tungsten’s Lewis acidity. For example, [WCl₂(η⁵-C₅H₅)] catalyzes [4+2] cycloadditions by polarizing the dienophile (e.g., maleic anhydride) via electron withdrawal . Experimental design:
- Substrate ratio : Use 1:1.2 (dienophile:diene) to minimize side reactions.
- Temperature : Optimize between 60–80°C for kinetic control.
Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and isolate products via vacuum distillation .
Advanced Research: How can isotopic labeling elucidate mechanistic pathways in tungsten-cyclopentadienyl complex decomposition?
Methodological Answer:
Deuterium (²H) or ¹³C labeling tracks bond cleavage:
- Synthesis of labeled ligands : Prepare ¹³C-cyclopentadiene via Grignard reactions with ¹³CO₂ .
- Kinetic isotope effects (KIE) : Compare decomposition rates (e.g., thermolysis at 150°C) between labeled/unlabeled complexes. A KIE >1 indicates H-transfer is rate-limiting .
- Mass spectrometry : Detect labeled fragments (e.g., [WCl(¹³C₅H₅)]⁺) to map cleavage pathways .
Combine with DFT to correlate experimental KIEs with computed transition states .
Advanced Research: What strategies mitigate challenges in crystallizing air-sensitive dichlorotungsten complexes?
Methodological Answer:
- Schlenk techniques : Perform crystallizations in gloveboxes using diffusion methods (e.g., layering hexane over a THF solution) .
- Cryocrystallography : Flash-cool crystals to 100 K to reduce decomposition.
- Additive screening : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures .
Report crystal handling protocols (e.g., mounting under argon) to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
